molecular formula C12H17NO B15323898 3-(3-Ethoxyphenyl)pyrrolidine CAS No. 1082881-60-4

3-(3-Ethoxyphenyl)pyrrolidine

Cat. No.: B15323898
CAS No.: 1082881-60-4
M. Wt: 191.27 g/mol
InChI Key: FXADNCSEGSPDAP-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a 3-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxyphenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines or fully reduced pyrrolidine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-(3-Ethoxyphenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act on neurotransmitter receptors in the nervous system, influencing signal transduction pathways.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the ethoxyphenyl substitution.

    3-Phenylpyrrolidine: Similar structure but without the ethoxy group.

    3-(3-Methoxyphenyl)pyrrolidine: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness: 3-(3-Ethoxyphenyl)pyrrolidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its pharmacokinetic properties.

Properties

CAS No.

1082881-60-4

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(3-ethoxyphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO/c1-2-14-12-5-3-4-10(8-12)11-6-7-13-9-11/h3-5,8,11,13H,2,6-7,9H2,1H3

InChI Key

FXADNCSEGSPDAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2CCNC2

Origin of Product

United States

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